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molecular formula C10H12N2O B8398992 6-(Dimethylaminomethyl)furo[3,2-c]pyridine CAS No. 122534-95-6

6-(Dimethylaminomethyl)furo[3,2-c]pyridine

Cat. No. B8398992
M. Wt: 176.21 g/mol
InChI Key: KPRXKUVBZQTUJY-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

To a solution of triethylamine (3.45 mL, 24.7 mmol) in methylene chloride (16 mL) under a nitrogen atmosphere and cooled below 5° C. was added p-toluenesulfonyl chloride (4.65 g, 24.4 mmol) in one portion. After stirring the mixture for 15 minutes, a solution of 6-hydroxymethylfuro[3,2-c]pyridine (2.68 g, 18 mmol) in methylene chloride (18 mL) was added dropwise. By tlc the reaction was complete in 6-8 hours. Dimethylamine gas was bubbled over the reaction surface until product formation was complete. The reaction solution was washed with water and the product extracted into dilute hydrochloric acid. The acidic aqueous extract was made basic with sodium hydroxide solution and the product extracted into diethyl ether. The ethereal solution was dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated to give an oil (1.76 g). The oil was distilled under vacuum to give 1.56 g (49% yield) of pure product, bp: 93°-94° C./1.6 mm Hg. Upon standing the product crystallized, mp: 42°-44° C.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[CH2:4]C)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.O[CH2:20][C:21]1[N:26]=[CH:25][C:24]2[CH:27]=[CH:28][O:29][C:23]=2[CH:22]=1>C(Cl)Cl>[CH3:1][N:3]([CH2:20][C:21]1[N:26]=[CH:25][C:24]2[CH:27]=[CH:28][O:29][C:23]=2[CH:22]=1)[CH3:4]

Inputs

Step One
Name
Quantity
3.45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
2.68 g
Type
reactant
Smiles
OCC1=CC2=C(C=N1)C=CO2
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was complete in 6-8 hours
Duration
7 (± 1) h
CUSTOM
Type
CUSTOM
Details
Dimethylamine gas was bubbled over the reaction surface until product formation
WASH
Type
WASH
Details
The reaction solution was washed with water
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous extract
EXTRACTION
Type
EXTRACTION
Details
the product extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C)CC1=CC2=C(C=N1)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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